

Analytical methods for "4-(4-Chloro-2-nitrophenyl)morpholine" characterization

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Compound of Interest

Compound Name:	4-(4-Chloro-2-nitrophenyl)morpholine
CAS No.:	65976-60-5
Cat. No.:	B1619123

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Introduction & Scope

4-(4-Chloro-2-nitrophenyl)morpholine (CAS: 26552-85-0) is a critical intermediate often utilized in the synthesis of substituted anilines and bioactive heterocyclic compounds, including precursors for oxazolidinone antibiotics (e.g., Linezolid analogs).[1][2] Its synthesis typically involves the Nucleophilic Aromatic Substitution (

) of 2,5-dichloronitrobenzene with morpholine.[2]

Because the regioselectivity of the

reaction is governed by the ortho-directing effect of the nitro group, the primary impurity risks involve unreacted starting materials, regioisomers (displacement of the meta-chlorine, though kinetically disfavored), and potential hydrolytic byproducts (phenols).

This Application Note provides a rigorous analytical framework for the identification (ID) and quantitative purity assessment of this molecule. We employ an orthogonal approach combining HPLC-UV/MS for purity and NMR/FT-IR for structural elucidation.[1]

Physicochemical Profile & Synthesis Logic

Understanding the synthesis is prerequisite to designing the analytical method.[1]

- Reaction: 2,5-Dichloronitrobenzene + Morpholine

Product + HCl.[1]

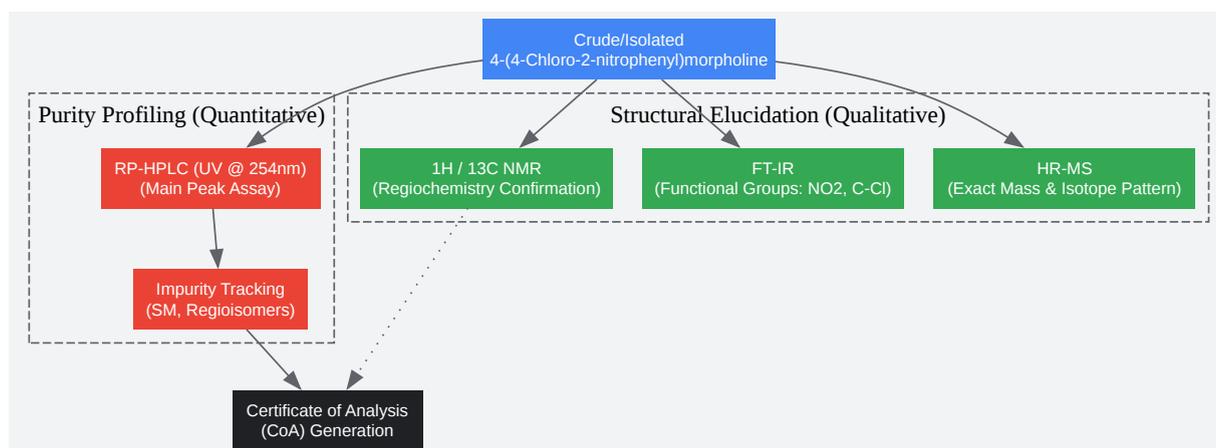
- Mechanism: The nitro group activates the ortho-chlorine (position 2) for displacement.[1][2]
The meta-chlorine (position 5) remains largely unreactive.[1][2]
- Key Impurities:
 - 2,5-Dichloronitrobenzene (Starting Material): Highly lipophilic.[1]
 - Morpholine (Reagent): Highly polar, lacks UV chromophore, requires specific tracking if present in excess.[2]
 - 2-Nitro-4-chlorophenol: Hydrolysis byproduct (yellow).[1]

Table 1: Compound Properties

Property	Value / Description
Molecular Formula	
Molecular Weight	242.66 g/mol
Appearance	Yellow to Orange Crystalline Solid
Solubility	Soluble in DMSO, Methanol, DCM; Insoluble in Water
LogP (Predicted)	~2.1 (Moderate Lipophilicity)
UV Max ()	~254 nm (Aromatic), ~390 nm (Nitro-aniline charge transfer)

Analytical Strategy Visualization

The following diagram outlines the logical flow for characterizing the material, distinguishing between "Release Testing" (Routine) and "Characterization" (One-time structural proof).



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Figure 1: Orthogonal analytical workflow ensuring both structural identity and quantitative purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the target molecule from the starting material (2,5-DCNB) based on hydrophobicity.[2] The target is an amine derivative, so pH control is vital to prevent peak tailing.[1]

Method Principle: Reverse Phase Chromatography (C18) with Acidic Mobile Phase.[1][2]

Instrument Parameters

- System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
- Detector: Diode Array Detector (DAD).[1][2]
- Wavelengths:

- 254 nm: Universal aromatic detection (Quantification).
- 390 nm: Specific for nitro-aniline chromophore (Identification).[1][2]
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μm).[2]
- Column Temp: 30°C.
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 5 μL.

Mobile Phase Setup

- Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, protonating the morpholine nitrogen to improve peak shape).[2]
- Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program

Time (min)	% Solvent A	% Solvent B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	10	90	Linear Gradient
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	Stop

Sample Preparation

- Diluent: Acetonitrile:Water (50:50).[1][2]

- Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water (1.0 mg/mL).
- Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for injection.
- Filtration: Filter through 0.22 PTFE filter into an amber vial (nitro compounds can be light-sensitive).

Expected Results:

- Morpholine (Reagent): Elutes near void volume (highly polar).[2]
- Target Product: Elutes ~8-10 min.
- 2,5-Dichloronitrobenzene (SM): Elutes ~14-16 min (highly non-polar).[1][2]

Protocol 2: Structural Identification via NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the regiochemistry (i.e., proving the morpholine is at position 2, not 5).[2]

¹H-NMR Parameters

- Solvent:

or

[1]

- Frequency: 400 MHz minimum.[1]
- Scans: 16-32.

Predicted Spectral Assignment ()

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Logic
7.95 ppm	Doublet ()	1H	Ar-H (C3)	Proton between and Cl.[1] Meta coupling only.
7.65 ppm	Doublet of Doublets	1H	Ar-H (C5)	Proton adjacent to Cl.[1][2] Ortho to C6, Meta to C3.
7.20 ppm	Doublet ()	1H	Ar-H (C6)	Proton adjacent to Morpholine.[1][2]
3.70 ppm	Triplet (broad)	4H	Morpholine	Oxygen-adjacent methylene protons.[1][2]
3.05 ppm	Triplet (broad)	4H	Morpholine	Nitrogen-adjacent methylene protons.[1][2]

Interpretation Key: The key to confirming the structure is the coupling pattern of the aromatic protons.[1][2]

- A 1,2,4-substitution pattern will show one clear ortho-coupling () and one meta-coupling ().[1]
- If the morpholine displaced the wrong chlorine (position 5), the chemical shifts would change significantly due to the electronic shielding/deshielding effects of the nitro group relative to the protons.[2]

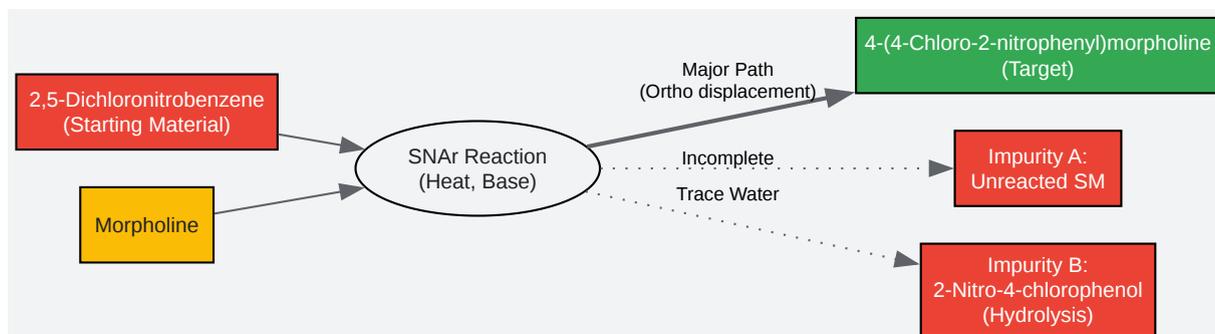
Protocol 3: Mass Spectrometry (LC-MS)[1][2]

Mass spectrometry confirms the molecular formula and the presence of chlorine via isotope abundance.[1]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode ().[2]
- Expected Mass:
 - Monoisotopic Mass: 242.05 Da.[1]
 - Observed : 243.05 m/z.[1][2][3]
- Isotope Pattern (Critical Check):
 - Chlorine naturally exists as (75%) and (25%).[2]
 - The mass spectrum must show a characteristic 3:1 intensity ratio between the M peak (243.[1][2]05) and the M+2 peak (245.05).[2]
 - Absence of this pattern indicates loss of Chlorine (e.g., hydrolysis to phenol).[2]

Synthesis Pathway & Impurity Logic

The following diagram illustrates the chemical origin of the product and potential impurities, providing the "Why" behind the "What" in the impurity table.



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Figure 2: Synthesis pathway highlighting the origin of critical process impurities.

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